Acetyl glycol salicylate

描述

Contextualizing Acetyl Glycol Salicylate (B1505791) within Contemporary Salicylate Ester Research

Contemporary research into salicylate esters is extensive, exploring their synthesis, properties, and applications across various fields. nih.gov Salicylate esters are valued for their use in fragrances, cosmetics, and pharmaceuticals. cymitquimica.comscirp.orgnih.gov Modern research often focuses on modifying the basic salicylate structure to enhance or alter its physicochemical and biological properties. ontosight.ainih.gov

A significant area of investigation involves the synthesis of novel salicylate derivatives to study how structural changes affect properties like skin absorption and metabolic stability. nih.gov For instance, research has been conducted on a wide range of salicylic (B10762653) acid esters, varying in the chain length and branching of the alcohol moiety, to understand the impact on their toxicokinetics. nih.gov Studies have examined the in vitro human skin permeation of various salicylate esters, such as ethyl salicylate and pentyl salicylate, to build more accurate risk assessments for their use in consumer products. nih.gov

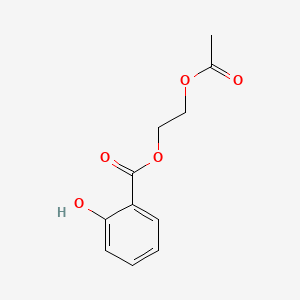

The introduction of linkers, such as ethylene (B1197577) glycol, is a strategy employed by researchers to create new molecular entities. royalsocietypublishing.org A 2025 study detailed the synthesis and evaluation of esterified anti-inflammatory drugs, including salicylic acid derivatives, with ethylene glycol linkers. royalsocietypublishing.org The chemical structure of acetyl glycol salicylate, which features an acetoxyethyl group on a salicylate backbone, is a result of such molecular modification. ontosight.ai This alteration is known to affect its solubility and interaction with biological targets compared to its parent compound, salicylic acid. ontosight.ai The addition of the acetoxyethyl group can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). ontosight.ai

Researchers are also exploring more efficient and environmentally friendly methods for synthesizing salicylate esters. One approach involves the transesterification of methyl salicylate with different alcohols over solid acid catalysts, such as zirconia coated on a honeycomb monolith, which offers a reusable and economical process. scirp.orgresearchgate.net This highlights a trend in salicylate ester research towards sustainable chemical synthesis.

Historical Evolution of Salicylate Ester Synthesis and Related Chemical Entities

The history of salicylates begins not with synthesis, but with the use of salicylate-containing plants, such as willow and poplar bark, in ancient civilizations for medicinal purposes. nih.govjdpharmaceuticals.com The journey toward synthetic salicylates marked a major milestone in pharmacology and chemistry.

The key developments unfolded as follows:

Isolation and Early Synthesis: The active ingredient in willow bark was first isolated as salicin. wiley-vch.de In 1843, the French chemist Auguste André Thomas Cahours isolated methyl salicylate from the plant Gaultheria procumbens and identified it as an ester of salicylic acid and methanol. wikipedia.org The first complete chemical synthesis of salicylic acid was achieved by Hermann Kolbe in 1859 from phenol (B47542) and carbon dioxide. nih.govwiley-vch.de This process was later improved by Rudolf Wilhelm Schmitt, leading to the industrial-scale Kolbe-Schmitt reaction, which is still in use today. wiley-vch.dewikipedia.org

The Birth of Aspirin (B1665792): While salicylic acid was effective, its use was associated with stomach irritation. nih.gov This led Felix Hoffmann at Bayer to chemically acetylate salicylic acid in 1897, creating acetylsalicylic acid (aspirin), a less irritating and highly effective compound. nih.govchemicalbook.com The synthesis involves treating salicylic acid with acetic anhydride (B1165640) to convert the phenolic hydroxyl group into an ester. wikipedia.orgchemicalbook.com

Synthesis of Other Salicylate Esters: The synthesis of other esters, like methyl salicylate, was also developed. Commercially, it is produced by esterifying salicylic acid with methanol. wikipedia.org Laboratory procedures often involve the hydrolysis of methyl salicylate to produce salicylic acid, which can then be used in other syntheses, such as the creation of aspirin. miracosta.edu The synthesis of ethyl salicylate from salicylic acid and ethanol (B145695) via refluxing with an acid catalyst is another common laboratory esterification. phillysim.org

Development of Glycol Salicylate Esters: The synthesis of glycol salicylate esters has also been documented. A 1936 patent describes a process for creating salicylic esters of acyl glycols, specifically mentioning the salicylic ester of acetyl glycol. google.com The method involved heating sodium salicylate with acetic-acid-chloro-ethyl-ester. google.com More recent patent literature outlines several methods for preparing ethylene glycol salicylate monoester, including reacting salicylic acid and sodium carbonate in 2-chloroethanol (B45725) or reacting sodium salicylate directly with 2-chloroethanol. google.com

This historical progression from natural remedies to complex synthetic derivatives illustrates the enduring importance of the salicylate chemical family.

Scope and Significance of Academic Inquiry into this compound

Academic and industrial inquiry into this compound focuses on its synthesis, chemical properties, and potential applications derived from its unique structure. ontosight.ai As a specific derivative, it combines features of both acetylsalicylic acid and glycol salicylate. ontosight.ainih.gov

A 1936 patent described the salicylic ester of acetyl glycol as a colorless and almost odorless oil with a high boiling point, suggesting its potential for percutaneous application. google.com The synthesis described involved heating sodium salicylate with acetic-acid-chloro-ethyl-ester. google.com

The significance of investigating compounds like this compound lies in the broader scientific goal of developing novel molecules with tailored properties. By creating ester prodrugs or derivatives, researchers aim to improve aspects like solubility, stability, and absorption. researchgate.net For example, studies on other acetyl salicylic acid conjugates, such as glycolamide esters, have been conducted to evaluate their physicochemical properties and potential as prodrugs that convert to the active compound in the body. researchgate.net While specific research on this compound is not as extensive as for major compounds like aspirin, it represents a logical step in the systematic exploration of salicylate derivatives.

Below are the compiled physicochemical properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H12O5 |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 2-(acetyloxy)ethyl 2-hydroxybenzoate |

| CAS Number | 87-23-0 |

| Physical Description | Colorless and almost odorless oil google.com |

| Boiling Point | 170-171 °C at 12 mmHg google.com |

| Computed LogP | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

Data sourced from PubChem CID 23616336 and Google Patents. google.comnih.gov

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetic-acid-chloro-ethyl-ester |

| Acetylsalicylic acid (Aspirin) |

| 2-chloroethanol |

| Ethyl salicylate |

| Ethylene glycol |

| Glycol salicylate |

| Methyl salicylate |

| Pentyl salicylate |

| Phenol |

| Salicin |

| Salicylic acid |

| Sodium carbonate |

Structure

3D Structure

属性

IUPAC Name |

2-acetyloxyethyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-8(12)15-6-7-16-11(14)9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWWOOBXTGKYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236036 | |

| Record name | Acetyl Glycol Salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-23-0 | |

| Record name | 2-(Acetyloxy)ethyl 2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl Glycol Salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl Glycol Salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(acetoxy)ethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL GLYCOL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27987X0E19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Acetyl Glycol Salicylate

Established Reaction Pathways for Acetyl Glycol Salicylate (B1505791) Synthesis

The literature points to a specific and established method for synthesizing the salicylic (B10762653) ester of acetyl glycol, which is chemically synonymous with Acetyl glycol salicylate. This method, however, differs from a direct one-pot reaction involving salicylic acid, glycol, and acetic anhydride (B1165640).

While the direct esterification of salicylic acid with a glycol (such as ethylene (B1197577) glycol) and subsequent acetylation with acetic anhydride represents a theoretically plausible synthetic route, the most prominently documented established pathway involves a different sequence of reactions. The theoretical direct route would involve two key transformations: the esterification of the carboxylic acid group of salicylic acid with a hydroxyl group from the glycol, and the acetylation of the phenolic hydroxyl group of salicylic acid. ma.eduteachnlearnchem.com Salicylic acid's ability to undergo esterification at either its carboxylic acid or phenolic group is well-documented. teachnlearnchem.comnagwa.com The reaction with an alcohol typically esterifies the carboxyl group, while reaction with an acid anhydride acetylates the phenol (B47542) group to form compounds like acetylsalicylic acid (aspirin). teachnlearnchem.commiracosta.eduwikipedia.org A one-pot reaction with glycol and acetic anhydride would likely be complex, potentially leading to a mixture of products, including polymers and various esterified species, necessitating specific catalysts and conditions to favor the desired this compound.

The more definitively established route involves the reaction of an alkali metal salt of salicylic acid with a pre-formed acetylated glycol derivative. google.com A key example is the synthesis of the salicylic ester of acetyl glycol by heating sodium salicylate with acetic-acid-chloro-ethyl-ester. google.com In this process, the sodium salicylate is heated with the chloro-ester for approximately 10 hours at 160°C. google.com The resulting product is then purified by washing with water and a dilute sodium carbonate solution, followed by distillation under a vacuum. google.com This method yields a colorless and almost odorless oil. google.com

The patented synthesis of the salicylic ester of acetyl glycol from sodium salicylate and acetic-acid-chloro-ethyl-ester is conducted at high temperatures without an explicit catalyst, relying on the reactivity of the starting materials. google.com However, the broader field of salicylate ester synthesis offers numerous catalytic strategies that could be adapted to optimize this or alternative pathways.

Acid catalysts are commonly employed for esterification reactions involving salicylic acid. ma.edu Conventional liquid acids such as concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective but pose challenges regarding reactor corrosion and environmental disposal. google.comabcr-mefmo.org Research into greener alternatives has identified solid acid catalysts as promising options. These include:

Sulfated metal oxides : Nano-crystalline sulfated zirconia (ZrO₂/SO₄²⁻) and sulfated titania have been used for acetylsalicylic acid synthesis, offering high yields and selectivity in solvent-free conditions. google.com

Zeolites and Clays : Modified zeolites (H-beta, H-Y, H-ZSM-5) and K-10 montmorillonite (B579905) clay are effective solid acid catalysts that can be recovered and reused. google.com

Tungsten Oxide/Zirconia (WO₃/ZrO₂) : This solid superacid catalyst has shown excellent yields (91.0%) for acetylsalicylic acid synthesis under optimized conditions. researchgate.net

Microwave irradiation has also emerged as a method to accelerate esterification reactions, often in conjunction with catalysts like ionic liquids or solid acids, significantly reducing reaction times. researchgate.netgoogle.comnih.gov

Table 1: Comparison of Catalytic Systems for Salicylate Synthesis

| Catalyst System | Reactants | Key Advantage(s) | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Salicylic Acid, Acetic Anhydride | Traditional, effective catalyst | google.com |

| Nano-crystalline Sulfated Zirconia | Salicylic Acid, Acetic Anhydride | High yield (95%), reusable, solvent-free | google.com |

| Ionic Liquids (e.g., [PSPy][HSO₄]) | Salicylic Acid, Methanol | Fast reaction under microwave, recyclable | google.com |

| WO₃/ZrO₂ | Salicylic Acid, Acetic Anhydride | High yield (91%), reusable solid superacid | researchgate.net |

Exploration of Alternative Synthetic Routes for this compound

Beyond the established methods, research into novel reagents, solvents, and environmentally friendly protocols offers potential alternative pathways for synthesizing this compound and similar compounds.

The development of new reagents and solvent systems aims to improve reaction efficiency, selectivity, and safety. For salicylate esterification, several innovative approaches have been reported:

Ionic Liquids (ILs) : Acidic ionic liquids have been successfully used as catalysts for the synthesis of salicylate esters. nih.gov They can act as both the catalyst and the reaction medium, are often recyclable, and can enhance reaction rates, particularly when combined with microwave heating. google.comnih.gov

Zinc Dust : The use of zinc dust as a reusable catalyst for the transesterification of methyl salicylate with various alcohols has been demonstrated to produce moderate to excellent yields (42%–97%). researchgate.net This offers a potentially milder and more selective catalytic system.

"Green chemistry" principles are increasingly being applied to pharmaceutical synthesis to reduce waste, avoid hazardous substances, and improve energy efficiency. abcr-mefmo.org For salicylate synthesis, these protocols include:

Safer Acid Catalysts : Replacing strong, corrosive acids like sulfuric acid with 85% phosphoric acid has been shown to produce comparable yields of acetylsalicylic acid with a significantly better environmental and safety profile. abcr-mefmo.orgabcr-mefmo.org

Solvent-Free Reactions : Conducting reactions without a solvent ("neat") minimizes the use and disposal of volatile organic compounds. The synthesis of acetylsalicylic acid using solid acid catalysts like sulfated zirconia can be performed effectively in a solvent-free environment. google.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netgoogle.com This technique has been successfully applied to the synthesis of 2-ethylhexyl salicylate, achieving high yields in minutes. researchgate.net

Reusable Heterogeneous Catalysts : Solid acid catalysts, such as modified zeolites, clays, and metal oxides, are central to many green protocols. google.comresearchgate.net Their key advantage is the ease of separation from the reaction mixture by simple filtration, allowing them to be regenerated and reused, which reduces waste and process costs. google.com

Detailed Kinetic and Mechanistic Studies of this compound Formation

Specific kinetic and mechanistic studies on the formation of this compound are not extensively detailed in the public domain. However, the mechanism can be inferred from the known reactivity of the starting materials and general principles of related reactions.

For the established pathway involving sodium salicylate and acetic-acid-chloro-ethyl-ester, the reaction likely proceeds through a nucleophilic substitution mechanism. google.com The phenoxide ion of the sodium salicylate acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in the chloro-ester. This results in the displacement of the chloride ion and the formation of an ether linkage, yielding the final ester product. This is analogous to a Williamson ether synthesis.

For the hypothetical direct esterification of salicylic acid with glycol and acetic anhydride, the mechanism would be more complex. It would likely follow the general mechanism for acid-catalyzed esterification (Fischer esterification). nagwa.com The process would be initiated by the protonation of the carbonyl oxygen of salicylic acid's carboxyl group by an acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic. miracosta.edu A molecule of glycol would then act as a nucleophile, attacking this activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule would yield the glycol ester of salicylic acid. A parallel reaction involving the acetylation of the phenolic hydroxyl group by acetic anhydride, also acid-catalyzed, would need to occur to form the final product. researchgate.netresearchgate.net

Kinetic studies on the hydrolysis of aspirin (B1665792) and related salicylates show that the reaction rates are highly dependent on pH and temperature. scirp.orgresearchgate.net The hydrolysis of lysine (B10760008) acetylsalicylate, for instance, is catalyzed by both hydronium and hydroxide (B78521) ions, with the base-catalyzed pathway being predominant. scirp.org The formation of this compound would similarly be influenced by factors such as catalyst concentration, temperature, and the molar ratio of reactants. google.comresearchgate.net For example, in the synthesis of acetylsalicylic acid over a WO₃/ZrO₂ catalyst, optimizing the reaction time, temperature, and reactant molar ratio was crucial to achieving a high yield. researchgate.net

Proton Transfer and Intermediate Formation during Esterification

The synthesis of this compound, also known as 2-(acetyloxy)benzoic acid 2-hydroxyethyl ester, is typically achieved through a Fischer esterification reaction. This process involves the reaction of salicylic acid with ethylene glycol in the presence of an acid catalyst, followed by acetylation of the resulting glycol salicylate. royalsocietypublishing.orgresearchgate.net Alternatively, it can be synthesized by reacting sodium salicylate with 2-chloroethyl acetate (B1210297). google.com

The pivotal stage of the initial esterification is the acid-catalyzed reaction between the carboxylic acid group of salicylic acid and one of the hydroxyl groups of ethylene glycol. numberanalytics.com The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, commonly sulfuric acid. byjus.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the ethylene glycol. masterorganicchemistry.comlibretexts.org

This nucleophilic attack leads to the formation of a tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com Within this intermediate, a proton transfer occurs from the newly added hydroxyl group (from ethylene glycol) to one of the original hydroxyl groups of the carboxylic acid, converting it into a better leaving group (water). masterorganicchemistry.com The elimination of a water molecule, driven by the reformation of the carbonyl double bond, results in the formation of a protonated glycol salicylate. Subsequent deprotonation yields the glycol salicylate molecule and regenerates the acid catalyst. masterorganicchemistry.com

A general representation of the proton transfer and intermediate formation is as follows:

Step 1: Protonation of the carbonyl oxygen

Step 2: Nucleophilic attack by ethylene glycol

Step 3: Proton transfer

Step 4: Elimination of water

Step 5: Deprotonation

The subsequent acetylation of the phenolic hydroxyl group of the newly formed glycol salicylate with an acetylating agent like acetic anhydride yields this compound. byjus.com

Computational Modeling of Reaction Coordinates and Transition States

While specific computational modeling studies for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from computational studies of similar esterification reactions. mdpi.comresearchgate.net Quantum chemistry methods, such as the polarized continuum model (PCM), are employed to simulate the reaction in a solvent environment and calculate the molecular properties of reactants, intermediates, transition states, and products. mdpi.com

These computational models are instrumental in mapping the reaction coordinate, which represents the energetic pathway of the reaction. By calculating the energy at various points along the reaction pathway, the transition states—the highest energy points between reactants and products—can be identified. The structure and energy of these transition states provide crucial insights into the reaction mechanism and kinetics.

For the Fischer esterification of salicylic acid with ethylene glycol, computational models would likely focus on:

The energetics of protonation and the stability of the protonated carboxylic acid.

The energy barrier for the nucleophilic attack of ethylene glycol on the carbonyl carbon.

The stability of the tetrahedral intermediate.

The energy changes associated with proton transfer within the intermediate.

The energy barrier for the elimination of the water molecule.

These models can help in understanding the rate-determining step of the reaction and how different catalysts or reaction conditions might influence the reaction rate and yield. njit.edunjit.edu

Degradation and Reactivity Profiles of this compound

The stability of this compound is influenced by its ester functionalities, which are susceptible to hydrolysis, and the aromatic ring, which can undergo oxidative transformations.

Hydrolytic Pathways and Resultant Molecular Species

This compound possesses two ester linkages, both of which can undergo hydrolysis. The hydrolysis can be catalyzed by acids or bases. scirp.org

Hydrolysis of the Acetyl Ester: The acetyl ester linkage is susceptible to hydrolysis, which would yield glycol salicylate and acetic acid. This reaction is analogous to the hydrolysis of aspirin (acetylsalicylic acid) to salicylic acid and acetic acid. wikipedia.orgnih.govresearchgate.net This process can occur in the presence of moisture and can be accelerated by changes in pH. scirp.org

Hydrolysis of the Glycol Ester: The glycol ester linkage can also be hydrolyzed, breaking the bond between the salicylate moiety and the ethylene glycol. This would result in the formation of acetylsalicylic acid and ethylene glycol.

The complete hydrolysis of both ester groups would ultimately lead to the formation of salicylic acid, acetic acid, and ethylene glycol. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of enzymes (esterases) that can catalyze the reaction. nih.govresearchgate.net

| Hydrolysis Reaction | Reactants | Products |

| Acetyl Ester Hydrolysis | This compound, Water | Glycol Salicylate, Acetic Acid |

| Glycol Ester Hydrolysis | This compound, Water | Acetylsalicylic Acid, Ethylene Glycol |

| Complete Hydrolysis | This compound, Water | Salicylic Acid, Acetic Acid, Ethylene Glycol |

Oxidative Transformations and By-product Characterization

The salicylate and ethylene glycol moieties of this compound are susceptible to oxidative degradation.

The ethylene glycol portion can undergo oxidative degradation, particularly in the presence of oxygen and catalysts like transition metals, leading to the formation of smaller organic acids. unit.nomdpi.com The degradation of polyethylene (B3416737) glycol (PEG), a polymer of ethylene glycol, is known to produce compounds such as formic acid, acetic acid, glycolic acid, glyoxylic acid, and oxalic acid. unit.no It is plausible that similar by-products could form from the oxidative degradation of the ethylene glycol unit in this compound. sigmaaldrich.cnrsc.org

The salicylic acid component can also be oxidized. In biological systems and in the presence of reactive oxygen species, salicylic acid can be hydroxylated to form dihydroxybenzoic acid derivatives, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). nih.govresearchgate.net

The characterization of these by-products would typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the various molecular species formed during degradation. unit.no

| Potential Oxidative Degradation By-products | Originating Moiety |

| Formic Acid | Ethylene Glycol |

| Acetic Acid | Ethylene Glycol |

| Glycolic Acid | Ethylene Glycol |

| Glyoxylic Acid | Ethylene Glycol |

| Oxalic Acid | Ethylene Glycol |

| 2,3-Dihydroxybenzoic Acid | Salicylic Acid |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Salicylic Acid |

Substitution Reactions Involving the Acetyl Moiety

The acetyl group of this compound can participate in nucleophilic acyl substitution reactions. libretexts.orglibretexts.orglatech.edu In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate. The subsequent departure of the glycol salicylate portion as a leaving group results in the formation of a new acetyl derivative.

Common nucleophiles that can react with the acetyl group include:

Amines (Aminolysis): Reaction with an amine would lead to the formation of an N-substituted acetamide (B32628) and glycol salicylate. libretexts.org

Alcohols (Transesterification): Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the glycol salicylate group for the new alcohol, forming a different ester.

Water (Hydrolysis): As discussed previously, reaction with water leads to the formation of acetic acid and glycol salicylate. libretexts.org

The reactivity of the acetyl group towards nucleophilic attack is a key aspect of its chemical profile and influences its stability and interactions in various chemical environments.

Molecular Structure, Conformational Dynamics, and Structure Activity Relationships

Advanced Structural Elucidation of Acetyl Glycol Salicylate (B1505791)

The molecular architecture of acetyl glycol salicylate, with the chemical formula C₁₁H₁₂O₅, consists of a salicylate backbone with an acetoxyethyl group attached. nih.gov This structure is fundamentally achiral. nih.gov

Analysis of Phenolic and Alcohol Moieties and Their Interactions

The ethylene (B1197577) glycol linker introduces additional flexibility and potential for intermolecular interactions. The esterification of one of ethylene glycol's hydroxyl groups with salicylic (B10762653) acid and the acetylation of the other create two ester functionalities. The properties of these ester groups, particularly their susceptibility to hydrolysis, are key to the compound's behavior in biological systems.

Conformational Analysis through Spectroscopic and Computational Approaches

While specific spectroscopic and computational studies exclusively on this compound are not extensively documented in publicly available literature, its conformational landscape can be inferred from analyses of related compounds.

Spectroscopic Approaches:

Infrared (IR) Spectroscopy: For related salicylate esters like methyl salicylate, characteristic IR absorption bands include a broad O-H stretching vibration (around 3200 cm⁻¹) indicative of the hydrogen-bonded phenolic group, C-H stretching from the aromatic ring and alkyl groups, and a strong C=O stretching vibration for the ester carbonyl group (around 1680 cm⁻¹). docbrown.info Similar peaks would be expected for this compound, with additional C=O stretching from the acetate (B1210297) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a related compound, methyl 2-hydroxybenzoate, shows distinct chemical shifts for the hydroxyl proton, the aromatic protons, and the methyl ester protons. docbrown.info For this compound, one would anticipate signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethylene glycol linker, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The exact chemical shifts and coupling constants would provide valuable information about the molecule's average conformation in solution. For instance, the chemical shift of the phenolic proton could offer insights into the strength of the intramolecular hydrogen bond. mdpi.com

Computational Approaches:

Molecular dynamics (MD) simulations and quantum mechanical calculations are powerful tools for exploring the conformational space of flexible molecules. nih.govbiorxiv.org For this compound, computational analysis could model the rotational freedom around the ester linkages and the ethylene glycol C-C bond. Such studies on similar small diesters have shown a tendency for methylene units between carbonyl groups to adopt gauche conformations. acs.org A computational approach would allow for the prediction of low-energy conformers and the analysis of non-covalent interactions, such as the intramolecular hydrogen bond and potential interactions between the two ester groups.

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

The biological activity of salicylates is intrinsically linked to their molecular structure. The primary mechanism of action for many salicylates, including acetylsalicylic acid, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923). wikipedia.org

Influence of Molecular Architecture on Enzymatic Binding Affinity

The binding of salicylates to the active site of COX enzymes is governed by their structural features. For acetylsalicylic acid, the acetyl group plays a crucial role by covalently modifying a serine residue in the active site of COX-1 and COX-2, leading to irreversible inhibition. wikipedia.orguni.lu Salicylic acid itself, lacking the acetyl group, is a much weaker, reversible inhibitor of COX. nih.gov

For this compound, the presence of the larger acetoxyethyl ester group in place of the simple carboxylic acid or acetyl group of aspirin (B1665792) will significantly alter its interaction with the COX active site. The increased size and different electronic properties of this substituent will affect how the molecule fits within the enzyme's binding pocket. It is plausible that this compound acts as a prodrug, being hydrolyzed by esterases in the skin and other tissues to release salicylic acid, which then exerts its anti-inflammatory effects. nih.govmdpi.com The rate of this hydrolysis would be a key determinant of its activity profile.

Comparative SAR Analysis with Related Salicylate Derivatives (e.g., Acetylsalicylic Acid)

A direct comparison of the structure-activity relationships of this compound and acetylsalicylic acid highlights key differences:

Inhibitory Mechanism: Acetylsalicylic acid is known for its irreversible inhibition of COX enzymes via acetylation. wikipedia.org this compound, upon hydrolysis, would likely yield salicylic acid, which is a reversible and less potent inhibitor. nih.gov The intact this compound molecule may have its own inhibitory activity, but this is not well-documented.

Lipophilicity and Penetration: The addition of the glycol ester moiety in this compound increases its lipophilicity compared to salicylic acid. This is a common strategy in the design of topical agents to enhance skin penetration. nih.gov

Active Moiety: The active moiety for the salicylate class is generally considered to be the salicylate anion. ucl.ac.be Modifications to the carboxylic and phenolic hydroxyl groups can significantly impact potency and toxicity. ucl.ac.be In this compound, both of these key functional groups are modified, suggesting it likely functions as a prodrug that releases the active salicylate upon enzymatic cleavage.

A study on various esters of acetylsalicylic acid found that N,N-disubstituted glycolamide esters were rapidly hydrolyzed in human plasma to form both aspirin and the corresponding salicylate esters, which then hydrolyzed to salicylic acid. nih.gov This suggests a potential metabolic pathway for this compound, involving enzymatic hydrolysis.

Table of Comparative COX Inhibition for Salicylate Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Notes |

| Aspirin | COX-1 | 1.67 - 4.45 | Irreversible inhibitor. |

| Aspirin | COX-2 | 2.60 - 15.9 | Irreversible inhibitor. royalsocietypublishing.org |

| Sodium Salicylate | COX-2 | >100 | Weak, reversible inhibitor, competitive with arachidonic acid. nih.gov |

| MEST1 (a synthetic ester analog of salicylic acid) | COX-2 | 0.048 | Potent inhibitor identified in a study of new salicylate esters. nih.gov |

Rational Design of Modified this compound Analogs

The rational design of analogs of this compound would likely focus on optimizing its properties as a topical anti-inflammatory agent. Key strategies could include:

Modifying the Glycol Linker: Altering the length or branching of the glycol chain could fine-tune the compound's lipophilicity, solubility, and rate of hydrolysis. This could lead to optimized skin penetration and a more controlled release of the active salicylate.

Altering the Acetyl Group: Replacing the acetyl group with other acyl groups could modulate the rate of hydrolysis and potentially the intrinsic activity of the intact molecule.

Substitution on the Aromatic Ring: Introducing substituents onto the salicylic acid ring can enhance potency, although it may also increase toxicity. ucl.ac.be For example, adding a halogen atom can increase anti-inflammatory activity.

The goal of such modifications would be to create a prodrug that efficiently penetrates the skin, is readily hydrolyzed by cutaneous esterases to release the active drug at the target site, and has minimal systemic absorption and side effects. The design of topical salicylate esters is an active area of research, with a focus on creating stable formulations that enhance drug delivery. google.commdpi.com

Biochemical and Enzymatic Interactions of Acetyl Glycol Salicylate

Modulation of Intracellular Signaling Cascades

Beyond direct enzyme inhibition, salicylates exert significant influence over key intracellular signaling pathways involved in inflammation and cellular metabolism.

Salicylates are recognized modulators of the Nuclear Factor Kappa-B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. patsnap.comnih.govmdpi.com The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitor protein, IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and COX-2 itself. mdpi.com

Research indicates that salicylates can inhibit NF-κB activation. mdpi.comfrontiersin.org They are proposed to achieve this by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB. frontiersin.org By preventing IκB degradation, salicylates effectively trap NF-κB in an inactive state within the cytoplasm, thereby downregulating the inflammatory response. patsnap.commdpi.com This COX-independent mechanism contributes significantly to the anti-inflammatory properties of the salicylate (B1505791) class of drugs.

A growing body of evidence has identified the AMP-activated protein kinase (AMPK) as a key target of salicylate. nih.govresearchgate.net AMPK is a crucial sensor of cellular energy status that, when activated, orchestrates a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. researchgate.net

Salicylate has been shown to directly activate AMPK. nih.gov Unlike indirect activators that alter the cellular AMP:ATP ratio, salicylate binds directly to a specific site on the β1 subunit of the AMPK complex, causing allosteric activation. nih.govkuleuven.beacu.edu.au

The activation of AMPK by salicylates has several important downstream effects:

Phosphorylation of Acetyl-CoA Carboxylase (ACC): Activated AMPK phosphorylates and inhibits ACC, the rate-limiting enzyme in fatty acid synthesis. nih.govkuleuven.be This action reduces the production of malonyl-CoA, which in turn relieves inhibition on fatty acid oxidation, promoting the breakdown of fats for energy. nih.gov

Modulation of Inflammatory Signaling: AMPK activation has been linked to the downregulation of the NF-κB pathway, suggesting a potential crosstalk between these two signaling cascades in mediating the anti-inflammatory effects of salicylates. nih.gov

Table 2: Summary of Effects on Intracellular Signaling Pathways

| Signaling Pathway | Effect of Salicylate | Downstream Consequences |

|---|---|---|

| NF-κB | Inhibition | Prevents degradation of IκB, blocking nuclear translocation of NF-κB. mdpi.comfrontiersin.org Results in decreased expression of pro-inflammatory genes. mdpi.com |

| AMPK | Activation | Direct allosteric binding to the AMPK β1 subunit. nih.govkuleuven.be Phosphorylation and inhibition of ACC, leading to reduced lipogenesis and increased fatty acid oxidation. nih.govkuleuven.be |

Interactions with Mitochondrial Bioenergetic Pathways

Salicylates, the class of compounds to which acetyl glycol salicylate belongs, are known to exert significant effects on mitochondrial bioenergetics. These interactions are central to both their therapeutic actions and toxicological profiles. The primary mechanisms involve the disruption of energy coupling, inhibition of key metabolic enzymes, and a consequent impact on cellular energy production.

Mechanisms of Uncoupling Oxidative Phosphorylation

This compound and related salicylates function as classic uncoupling agents of oxidative phosphorylation in the mitochondria. sci-hub.sederangedphysiology.comlitfl.com This effect is attributed to their chemical properties as lipid-soluble weak acids. derangedphysiology.com The process of oxidative phosphorylation couples the electron transport chain (ETC) to the synthesis of adenosine (B11128) triphosphate (ATP). This coupling is maintained by a proton gradient (proton-motive force) generated across the inner mitochondrial membrane as electrons are passed along the ETC.

The uncoupling mechanism of salicylates involves their ability to act as protonophores or proton carriers. nih.gov In the more acidic intermembrane space, the salicylate molecule can pick up a proton. Being lipid-soluble, it can then diffuse across the inner mitochondrial membrane into the more alkaline matrix. derangedphysiology.com Once in the matrix, it releases the proton, thereby dissipating the electrochemical gradient that drives ATP synthase. This disruption of the proton gradient uncouples the process of electron transport from ATP synthesis. sci-hub.sedickyricky.com The energy that would have been used to produce ATP is instead released as heat, which contributes to the hyperthermia seen in cases of salicylate toxicity. msdmanuals.com

In vitro studies using mitochondria isolated from various tissues have demonstrated this effect.

Increased Respiration Rate: In the presence of salicylates, the rate of electron transport and oxygen consumption increases as the ETC attempts to re-establish the proton gradient that is continuously being dissipated. sci-hub.se

Decreased Respiratory Control Ratio: The respiratory control ratio, a measure of the tightness of coupling between respiration and phosphorylation, is significantly decreased. sci-hub.se

Decreased P/O Ratio: The P/O ratio, which represents the amount of ATP produced per atom of oxygen consumed, is also reduced, indicating inefficient energy conversion. sci-hub.se

Studies on mitochondria from gastric mucosa showed that salicylate and acetylsalicylate uncoupled oxidative phosphorylation at concentrations between 3.5 and 5.6 mmol/l. sci-hub.se Similarly, research on isolated cardiac mitochondria revealed that salicylic (B10762653) acid, and to a lesser extent acetylsalicylate, increased the rate of uncoupled respiration. nih.gov This protonophoric effect is considered a primary mechanism for the wide-ranging metabolic disturbances caused by salicylates. nih.gov

| Parameter | Effect of Salicylate Uncoupling | Reference |

| Mitochondrial Respiration Rate | Increased | sci-hub.se |

| Respiratory Control Ratio | Decreased | sci-hub.se |

| P/O Ratio (ATP/Oxygen) | Decreased | sci-hub.se |

| Proton Gradient | Dissipated | derangedphysiology.comnih.gov |

| Heat Production | Increased | msdmanuals.com |

Inhibition of Key Enzymes within the Krebs Cycle (e.g., Alpha-Ketoglutarate (B1197944) Dehydrogenase)

Beyond uncoupling oxidative phosphorylation, salicylates directly interfere with the Krebs cycle (also known as the citric acid cycle or TCA cycle) by inhibiting key enzymes. derangedphysiology.comwikipedia.orgconsultant360.com The Krebs cycle is a central metabolic pathway that oxidizes acetyl-CoA to generate NADH and FADH₂, which are the primary electron donors for the electron transport chain. wikipedia.orglibretexts.org

Kinetic analyses have revealed different modes of inhibition for salicylic acid and its acetylated form on KGDH in cardiac mitochondria: nih.gov

Salicylic Acid acts as a competitive inhibitor, directly competing with the substrate, alpha-ketoglutarate, for the enzyme's binding site. nih.gov

Acetylsalicylate inhibits KGDH in a noncompetitive fashion. nih.gov This is consistent with an initial interaction at the alpha-ketoglutarate binding site, followed by enzyme-catalyzed acetylation of the enzyme complex, leading to its inactivation. nih.gov

Another Krebs cycle enzyme reported to be inhibited by salicylates is succinic acid dehydrogenase (also known as Complex II of the ETC). dickyricky.comderangedphysiology.com The inhibition of these crucial enzymes contributes to the accumulation of metabolic intermediates and a decrease in the production of reducing equivalents (NADH and FADH₂) needed for the ETC. derangedphysiology.comderangedphysiology.com This impairment of the Krebs cycle, combined with the uncoupling of oxidative phosphorylation, severely compromises the cell's ability to generate energy through aerobic pathways. wikipedia.org

| Enzyme | Salicylate Inhibitor | Mode of Inhibition | Reference |

| Alpha-ketoglutarate dehydrogenase | Salicylic acid | Competitive | nih.gov |

| Alpha-ketoglutarate dehydrogenase | Acetylsalicylate | Noncompetitive | nih.gov |

| Succinic acid dehydrogenase | Salicylates | Not specified | dickyricky.comderangedphysiology.com |

Impact on Cellular Respiration and ATP Synthesis in vitro

The dual actions of uncoupling oxidative phosphorylation and inhibiting Krebs cycle enzymes have a profound impact on cellular respiration and ATP synthesis, as demonstrated in in vitro experiments.

Studies using isolated mitochondria provide a more detailed picture of these complex effects. While uncoupled respiration (State 4) is increased, the rate of ADP-stimulated respiration (State 3), which is dependent on a functional phosphorylation system and substrate oxidation, is inhibited. nih.gov This inhibition of State 3 respiration is a direct consequence of the impairment of Krebs cycle enzymes like KGDH, which limits the supply of NADH to the electron transport chain. nih.gov

The net result of these mitochondrial interactions is a significant decrease in the efficiency and capacity of ATP synthesis. dickyricky.comnih.gov The cell's energy charge is depleted, forcing a shift towards anaerobic glycolysis to produce ATP. dickyricky.com This metabolic shift leads to the accumulation of lactate, contributing to the metabolic acidosis characteristic of salicylate toxicity. litfl.comnih.gov

| In Vitro System | Salicylate Concentration | Observed Effect | Reference |

| Tobacco Cell Cultures | 50-200 μM | Significant decrease in total cellular ATP levels | nih.gov |

| Tobacco Cell Cultures | 500 μM | 50% decrease in ATP within 30 minutes | nih.gov |

| Tobacco Cell Cultures | 20-200 μM | Dose-dependent inhibition of respiratory O₂ uptake | nih.gov |

| Isolated Cardiac Mitochondria | Not specified | Increase in uncoupled (State 4) respiration | nih.gov |

| Isolated Cardiac Mitochondria | Not specified | Inhibition of ADP-dependent (State 3) respiration | nih.gov |

| Gastric Mucosa Mitochondria | 3.5-5.6 mmol/l | Uncoupling of oxidative phosphorylation | sci-hub.se |

Advanced Analytical Techniques for Characterization and Quantification

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide fundamental information regarding the molecular structure and electronic properties of acetyl glycol salicylate (B1505791) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed blueprint of the molecular framework.

For acetyl glycol salicylate, the ¹H-NMR spectrum reveals distinct signals for each type of proton. The aromatic protons on the salicylate ring typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. thermofisher.com The specific chemical shifts and coupling patterns (doublets, triplets) of these protons are dictated by their position relative to the ester and acetyl functional groups. The protons of the ethylene (B1197577) glycol moiety (-OCH₂CH₂O-) would present as two distinct triplets, likely in the δ 4.0-4.5 ppm range. A sharp singlet corresponding to the methyl protons of the acetyl group (-OCOCH₃) would be observed further upfield, typically around δ 2.3 ppm. utah.edu

The ¹³C-NMR spectrum complements the proton data by providing information on the carbon skeleton. Key resonances include those for the two carbonyl carbons of the ester groups (salicylate and acetate), which are expected in the δ 165-175 ppm region. rsc.org The aromatic carbons would generate a series of signals between δ 110-160 ppm, while the carbons of the ethylene glycol linker and the acetyl methyl group would appear at higher field strengths. researchgate.net

Two-dimensional (2D-NMR) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish connectivity between protons and carbons, confirming the precise assignment of all signals and solidifying the structural identification. The COSY spectrum would show correlations between adjacent protons, for example, between the protons on the ethylene glycol chain and between neighboring aromatic protons. utah.edu

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (H3, H4, H5, H6) | 7.0 - 8.2 | 122 - 151 |

| Ethylene Glycol Protons (-COOCH₂-) | ~4.4 | ~65 |

| Ethylene Glycol Protons (-CH₂OCO-) | ~4.3 | ~62 |

| Acetyl Protons (-COCH₃) | ~2.3 | ~21 |

| Salicylate Carbonyl Carbon (C=O) | - | ~166 |

| Acetyl Carbonyl Carbon (C=O) | - | ~170 |

| Aromatic Carbons | - | 122 - 151 |

| Ethylene Glycol Carbons (-CH₂-) | - | ~62, ~65 |

| Acetyl Methyl Carbon (-CH₃) | - | ~21 |

Note: These are predicted values based on the analysis of structurally similar compounds like acetylsalicylic acid and glycol salicylate. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule by probing its characteristic vibrational modes. nih.govscielo.org.mx For this compound, the FT-IR spectrum is dominated by strong absorption bands corresponding to its key functional groups.

Crucially, two distinct carbonyl (C=O) stretching bands would be expected. The ester carbonyl of the salicylate group typically appears around 1680-1710 cm⁻¹, while the acetyl ester carbonyl is expected at a higher frequency, around 1740-1760 cm⁻¹. thermofisher.comfarmaceut.org The presence of these two separate bands is a strong indicator of the compound's structure. Other significant absorptions include C-O stretching vibrations for the ester linkages in the 1100-1300 cm⁻¹ region and C-H stretching and bending vibrations for the aromatic ring and aliphatic chain. researchgate.net The characteristic C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ range. semanticscholar.org

Raman spectroscopy offers complementary information. While C=O stretches are also visible, aromatic C=C ring stretching modes often produce very intense Raman signals, providing a clear marker for the salicylate moiety. semanticscholar.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Acetyl Ester | 1740 - 1760 |

| C=O Stretch | Salicylate Ester | 1680 - 1710 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Ester Linkages | 1100 - 1300 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 3000 |

Note: Predicted values are based on data from analogous compounds. thermofisher.comfarmaceut.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination and Purity Assessment

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores—parts of a molecule that absorb ultraviolet or visible light. sigmaaldrich.com The salicylate ring in this compound acts as a strong chromophore.

In a suitable solvent like ethanol (B145695) or a buffered aqueous solution, this compound is expected to exhibit a characteristic UV absorption spectrum. Based on data from similar compounds like acetylsalicylic acid and other salicylates, the primary wavelength of maximum absorbance (λmax) is anticipated to be in the range of 275-285 nm. researchgate.netnih.gov A secondary, less intense absorption peak may also be observed around 300 nm. researchgate.net

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed. scribd.comuniba.sk This curve can then be used to accurately determine the concentration of this compound in unknown samples. This method is also valuable for assessing purity, as the presence of impurities with different chromophores can alter the shape of the UV spectrum or introduce additional absorption peaks.

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides information on its mass and fragmentation pattern, confirming its identity.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of non-volatile compounds like this compound. ethernet.edu.et A typical method involves a reversed-phase approach. researchgate.net

A standard HPLC system would utilize a C18 column, which is a non-polar stationary phase. researchgate.netijrpc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like phosphoric or trifluoroacetic acid). researchgate.netlcms.cz The acidic modifier helps to ensure sharp, symmetrical peaks by suppressing the ionization of any residual acidic functional groups. The components are separated based on their relative polarity, with less polar compounds being retained longer on the column. Detection is typically performed using a UV detector set at the λmax determined by spectrophotometry (around 277-280 nm). ijrpc.comscielo.br

Method validation, performed according to ICH guidelines, is crucial to ensure the reliability of the analytical results. researchgate.net This involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness over a defined concentration range.

Table 3: Typical HPLC Method Parameters for Salicylate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water/Acid (e.g., 40:60:0.2 v/v/v) | researchgate.netlcms.cz |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at ~277 nm | ijrpc.com |

| Temperature | Ambient or controlled (e.g., 35 °C) | lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. nih.gov this compound, due to its polarity and relatively high molecular weight, is not sufficiently volatile for direct GC-MS analysis. researchgate.netmdpi.com Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable analogue. jfda-online.com

The most common derivatization technique for compounds containing hydroxyl or carboxyl groups is silylation. researchgate.netnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on any residual hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govumlub.plresearch-solution.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. nih.gov

Once the derivatized sample is injected into the GC, it is separated from other components on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular ion of the derivatized compound and a unique pattern of fragment ions. This fragmentation pattern serves as a chemical fingerprint that can be compared to spectral libraries for positive identification. umlub.pl For derivatized this compound, characteristic fragments would include ions corresponding to the silylated salicylate moiety and the ethylene glycol portion of the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic Anhydride (B1165640) |

| This compound |

| Acetylsalicylic Acid (Aspirin) |

| Ethyl Acetate (B1210297) |

| Ethyl Salicylate |

| Glycol Salicylate (2-hydroxyethyl 2-hydroxybenzoate) |

| Methanol |

| Methyl Salicylate |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Salicylic (B10762653) Acid |

Solid-State and Thermal Characterization

The physical properties of a compound in its solid state are critical for its handling, formulation, and stability. Solid-state and thermal characterization techniques provide insights into the crystalline structure, morphology, and thermal behavior of this compound.

X-ray Diffraction (XRD) is a non-destructive technique that is the gold standard for determining the crystalline structure of a solid material. By analyzing the angles and intensities of the diffracted X-ray beams, one can obtain a unique diffraction pattern that acts as a fingerprint for a specific crystalline solid. This is crucial for identifying different polymorphic forms—crystalline structures of the same compound—which can have different physical properties, including solubility and stability.

There is a lack of published XRD studies specifically detailing the crystalline structure or polymorphism of this compound. However, such a study would be essential to control the manufacturing process and ensure batch-to-batch consistency of the final product.

An XRD analysis of a crystalline powder of this compound would produce a diffractogram. The table below illustrates how the characteristic peaks might be presented.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

This table contains hypothetical data for illustrative purposes only.

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology. This is important for understanding the particle size, shape, and surface texture of this compound powder, which can influence properties such as flowability and dissolution rate.

Specific SEM images for this compound are not available in the reviewed literature. A hypothetical analysis would aim to characterize the crystal habit (e.g., needle-like, prismatic, or plate-like) and the degree of particle aggregation.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition profile. For this compound, TGA would reveal the temperature at which it begins to degrade, which is critical information for its storage and processing.

While specific TGA data for this compound is not found in the public domain, a typical analysis would involve heating a small sample of the compound at a constant rate and monitoring its mass loss.

The table below exemplifies the kind of results that a TGA experiment on this compound might yield.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 150 | < 0.5% | Loss of adsorbed water/solvent |

| 150 - 250 | 95% | Onset of thermal decomposition |

| > 250 | > 99% | Complete decomposition |

This table is a hypothetical representation of TGA data.

Theoretical and Computational Studies of Acetyl Glycol Salicylate

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of molecules. These computational techniques provide insights into various molecular properties from the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic parameters, which are crucial for understanding a molecule's reactivity and stability.

For salicylates, DFT studies, often using the B3LYP functional with a 6-311+G(d,p) basis set, have been effectively used to reproduce structural parameters and predict spectroscopic data. chalcogen.roresearchgate.net Such calculations for acetyl glycol salicylate (B1505791) would likely reveal the distribution of electron density, highlighting the reactive sites within the molecule. Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Representative Electronic Properties of a Salicylate Molecule Calculated by DFT

| Property | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2.5 D |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | 20 ų |

Note: The values presented in this table are representative and derived from DFT studies on similar salicylate compounds for illustrative purposes.

These parameters are essential for predicting how acetyl glycol salicylate might interact with biological targets. For instance, the regions of highest and lowest electrostatic potential, determined through DFT, would indicate likely sites for electrophilic and nucleophilic attack, respectively.

Analysis of Energy Landscapes, Ionization Potentials, and Spin-Density Distributions

Further quantum chemical investigations can map the potential energy surface of this compound, identifying the most stable conformations and the energy barriers for rotation around its flexible bonds. This is particularly relevant for understanding how the molecule might adapt its shape to fit into the active site of an enzyme.

The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental descriptors of chemical reactivity that can be calculated with high accuracy. researchgate.net These values help in predicting the molecule's behavior in redox reactions and its potential to engage in charge-transfer interactions.

While spin-density distribution is more relevant for radical species, understanding how this compound might behave in an environment with oxidative stress could be explored. These calculations would reveal how an unpaired electron would be distributed across the molecule in a radical state, indicating the most likely sites of radical attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of how this compound behaves in a biological context, from its interaction with specific proteins to its movement through cellular environments.

In Silico Docking Studies of this compound with Target Enzymes

The primary targets for salicylates are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain. ijrpr.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. ijrpr.comresearchgate.net

An in silico docking study of this compound with COX enzymes would likely show it binding within the active site channel. Key interactions would be expected to involve hydrogen bonding between the salicylate's hydroxyl and carboxyl groups and polar amino acid residues in the enzyme's active site. The acetyl and glycol groups would also influence the binding orientation and affinity through steric and potential hydrogen bond interactions. Such studies on other acyl salicylic (B10762653) acid derivatives have been used to design compounds with improved affinity and selectivity for COX-1 or COX-2. fip.orgunair.ac.id

Table 2: Predicted Interactions from a Hypothetical Docking Study of this compound with COX-2

| Interacting Residue (COX-2) | Type of Interaction | Potential Interacting Group (this compound) |

| Arg120 | Hydrogen Bond, Ionic | Carboxyl group |

| Tyr355 | Hydrogen Bond | Hydroxyl group |

| Ser530 | Hydrogen Bond | Acetyl group carbonyl |

| Val523, Ala527 | Hydrophobic Interaction | Phenyl ring |

Note: This table is a hypothetical representation based on known interactions of other salicylates with the COX-2 active site.

Conformational Sampling and Molecular Dynamics Simulations in Biological Environments

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations can be used to study the stability of the ligand-protein complex, the movement of the ligand within the binding site, and the conformational changes in both the ligand and the protein upon binding. researchgate.net

MD simulations of salicylate interacting with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a model for a cell membrane, have shown that salicylate associates at the water-bilayer interface. nih.gov It penetrates more deeply into the bilayer than ions like sodium or chloride and affects the membrane's structural properties, such as decreasing the head group area per lipid and increasing the order of the lipid tails. nih.gov A similar MD study on this compound would be crucial to understand its permeation through cell membranes to reach its intracellular targets. These simulations can reveal how the molecule behaves in the complex, dynamic environment of a cell, providing a more realistic picture of its biological activity. nih.gov

Prediction of Metabolic Fate and Interactions using Computational Approaches

Computational methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.goveurekaselect.com

The metabolism of salicylates typically involves phase I reactions (like oxidation) and phase II reactions (like conjugation with glucuronic acid or glycine). For this compound, computational tools can predict the most likely sites of metabolism (SOMs). These predictions are often based on reactivity calculations (e.g., from DFT) and machine learning models trained on large databases of known metabolic transformations. nih.govnih.gov

Likely metabolic pathways for this compound would involve hydrolysis of the ester bonds, leading to the formation of glycol salicylate, acetic acid, and subsequently salicylic acid and ethylene (B1197577) glycol. The salicylic acid would then likely undergo further metabolism through glucuronidation and other conjugation pathways. Computational models can generate a map of potential metabolites and rank them by likelihood, guiding experimental metabolic studies. nih.gov

常见问题

Q. What is the structural basis for glycol salicylate's classification as a salicylate derivative?

Glycol salicylate (2-hydroxyethyl salicylate) is synthesized via esterification of salicylic acid with ethylene glycol, resulting in a bifunctional molecule containing both phenolic and alcohol moieties. Its structure (C₉H₁₀O₄) enables interactions with cyclooxygenase (COX) enzymes and other inflammatory targets. Analytical confirmation of its structure can be achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS), with trimethylsilyl (TMS) derivatization enhancing volatility for gas chromatography (GC)-MS analysis .

Q. How does glycol salicylate's mechanism of action differ from acetylated salicylates like aspirin?

Unlike aspirin, which irreversibly acetylates COX enzymes, glycol salicylate lacks an acetyl group and likely exerts anti-inflammatory effects through competitive inhibition of COX or modulation of prostaglandin synthesis via its salicylate moiety. This distinction can be validated using enzymatic assays comparing aspirin's covalent modification (detected via acetyl-lysine antibodies) with glycol salicylate's reversible binding (assessed via kinetic inhibition studies) .

Q. What analytical methods are recommended for quantifying glycol salicylate in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods. Derivatization techniques, such as TMS modification, improve sensitivity in GC-MS by enhancing thermal stability. Calibration curves should account for variable plasma protein binding, which is concentration-dependent and interindividually heterogeneous .

Advanced Research Questions

Q. How can researchers address variability in glycol salicylate's protein binding across experimental systems?

Use equilibrium dialysis or ultrafiltration with radiolabeled glycol salicylate to measure free vs. bound fractions under varying concentrations (e.g., 1–100 µM). Parallel studies in human and animal plasma can quantify species-specific differences. Statistical modeling (e.g., nonlinear regression) should account for saturable binding kinetics .

Q. What experimental strategies resolve contradictions in glycol salicylate's efficacy across tissue models?

Conduct systematic meta-analyses stratified by model type (e.g., in vitro cell lines vs. ex vivo tissue explants). Control for variables such as tissue penetration (critical for topical applications) and metabolic clearance. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can correlate local concentrations with COX inhibition efficacy .

Q. How can in silico tools predict glycol salicylate's metabolic pathways and drug interactions?

Molecular docking simulations (e.g., AutoDock Vina) can identify potential interactions with cytochrome P450 isoforms (CYP2C9, CYP3A4). Software like GastroPlus or Simcyp can model absorption/distribution using physicochemical properties (logP = 1.32, solubility = 2.1 mg/mL). Validate predictions with in vitro microsomal assays .

Q. What role does glycol salicylate play in modulating mitochondrial enzymes like α-ketoglutarate dehydrogenase (KGDH)?

While acetyl salicylate directly inhibits KGDH in pancreatic islets (via non-enzymatic acetylation), glycol salicylate’s impact remains unexplored. Researchers could employ mitochondrial isolation protocols, fluorometric KGDH activity assays, and isotopically labeled tracers (e.g., [U-¹³C]glutamate) to assess glycol salicylate’s effects on TCA cycle flux .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : Discrepancies in anti-inflammatory efficacy may arise from differential COX isoform selectivity (COX-1 vs. COX-2). Use isoform-specific inhibitors (e.g., SC-560 for COX-1, NS-398 for COX-2) in combination studies to dissect contributions .

- Topical vs. Systemic Delivery : For dermal studies, Franz diffusion cells can measure percutaneous absorption, while microdialysis probes quantify tissue concentrations in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。